2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, a pyridine ring, and various functional groups such as amino, hydroxy, and nitrile groups. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization using suitable catalysts and solvents. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 2-amino-7-hydroxy-1-phenyl-4-pyridin-4-yl-1,4-dihydroquinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Indole: Contains a fused benzene and pyrrole ring, similar in some aspects to quinoline derivatives
Uniqueness
2-AMINO-7-HYDROXY-1-PHENYL-4-(4-PYRIDYL)-1,4-DIHYDRO-3-QUINOLINECARBONITRILE is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of modification, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-7-hydroxy-1-phenyl-4-pyridin-4-yl-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c22-13-18-20(14-8-10-24-11-9-14)17-7-6-16(26)12-19(17)25(21(18)23)15-4-2-1-3-5-15/h1-12,20,26H,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPOAVPJNVTUJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(C(=C2N)C#N)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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